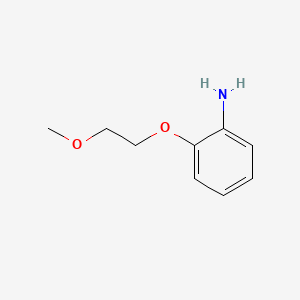

2-(2-Methoxyethoxy)aniline

描述

2-(2-Methoxyethoxy)aniline, with the chemical formula C9H13NO2, is an organic compound that has garnered attention in chemical research. guidechem.comcalpaclab.com Its molecular structure, featuring both an aromatic amine and an ether linkage, makes it a versatile building block in organic synthesis. The interplay between the electron-donating methoxyethoxy group and the amino group on the benzene (B151609) ring influences its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 72806-66-7 guidechem.comcalpaclab.comchemicalbook.com |

| Molecular Formula | C9H13NO2 guidechem.comcalpaclab.comchemicalbook.com |

| Molecular Weight | 167.21 g/mol calpaclab.comchemicalbook.com |

| Boiling Point | 110 °C at 0.16 Torr chemicalbook.com |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ chemicalbook.com |

| pKa (Predicted) | 4.31 ± 0.10 chemicalbook.com |

| Storage Temperature | Room temperature, in a dark, inert atmosphere chemicalbook.com |

This table is generated based on data from cited sources.

Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules. ontosight.aiontosight.ai They are integral to the synthesis of dyes, pigments, polymers, and pharmaceuticals. ontosight.aiontosight.ai The amino group on the aniline ring can be readily modified, and its directing effects on electrophilic aromatic substitution are well-established, though modern research also focuses on selective C-H functionalization at other positions. tohoku.ac.jp

Substituted anilines, which are aniline molecules with additional functional groups, are particularly important as starting materials in various chemical syntheses. wisdomlib.org These functional groups can be either electron-donating or electron-withdrawing, which significantly alters the reactivity of the aniline ring and the amino group. wisdomlib.org This tunability allows for the synthesis of a wide range of compounds, including benzothiazoles, cinnoline (B1195905) derivatives, and heterocyclic azo dyes. wisdomlib.orgwisdomlib.org Recent advancements have focused on developing green and efficient methods for creating carbon-nitrogen (C-N) bonds to produce primary anilines, highlighting the ongoing importance of these compounds in modern chemistry. sioc-journal.cn

Ethylene (B1197577) glycol ethers, a class of solvents based on alkyl ethers of ethylene glycol, are widely used in various industrial and chemical applications. wikipedia.orgatamankimya.com They are valued for their excellent solvency for a range of substances, chemical stability, and miscibility with water and many organic solvents. atamankimya.comresearchgate.net These properties make them useful in the formulation of paints, cleaners, inks, and cosmetics. wikipedia.orgatamankimya.com

In synthetic chemistry, ethylene glycol ethers can serve as more than just solvents. Their chemical structure, containing both ether and alcohol functionalities (in the case of mono-alkyl ethers), allows them to participate in chemical reactions. wikipedia.org For example, ethylene glycol itself is used as a protecting group for ketones and aldehydes in organic synthesis. wikipedia.org The higher boiling points of glycol ethers compared to lower-molecular-weight ethers and alcohols make them suitable for reactions requiring elevated temperatures. wikipedia.org The "E-series" of glycol ethers, derived from ethylene oxide, are particularly relevant in pharmaceuticals and water-based paints. wikipedia.orgatamankimya.com

This compound is a specific example of a functionalized aniline, where the substituent is an ethylene glycol ether derivative. guidechem.com The presence of the 2-methoxyethoxy group at the ortho-position of the aniline ring introduces several key features. The ether chain can influence the compound's solubility, making it more soluble in certain organic solvents. nih.gov

The electronic properties of the methoxyethoxy group, which is electron-donating, increase the electron density on the aniline nitrogen. This can modulate the reactivity of the compound in various chemical transformations. The flexible nature of the methoxyethoxy chain can also play a role in the steric environment around the amino group, potentially influencing its coordination chemistry. The modular construction of such functionalized anilines through methods like C-H alkylation and N-alkylation is an active area of research, aiming to create diverse molecular architectures. rsc.orgresearchgate.net The development of photocatalytic methods for the para-selective C-H functionalization of anilines further expands the toolkit for creating specifically substituted anilines. acs.org

Research into alkoxy-anilines has a long history, driven by the desire to understand how alkoxy substituents influence the chemical and physical properties of the aniline scaffold. The introduction of an alkoxy group can affect the basicity of the amino group and the reactivity of the aromatic ring. Historically, the focus was often on understanding the electronic effects of these substituents on reaction rates and equilibria, often using Hammett plots to quantify these effects.

More recent research has delved into the synthetic applications of alkoxy-anilines. For instance, studies have explored the use of N-methoxyanilines in catalytic rearrangement reactions to produce meta-substituted anilines, a challenging synthetic target. tohoku.ac.jp The development of new catalytic systems, including those based on photoredox catalysis, has opened up new avenues for the functionalization of alkoxy-anilines. acs.org Research has also extended to the synthesis of conductive polymers from alkoxy-substituted anilines, such as 2,5-bis(2-methoxyethoxy)aniline, demonstrating the modern applications of this class of compounds. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVZNGYEHJHVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993607 | |

| Record name | 2-(2-Methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72806-66-7 | |

| Record name | 2-(2-Methoxyethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72806-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072806667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Methoxyethoxy Aniline and Its Analogues

Established Synthetic Routes to Substituted Anilines

The preparation of substituted anilines, the core structure of 2-(2-Methoxyethoxy)aniline, relies on fundamental organic reactions. These methods provide a versatile foundation for introducing a variety of functional groups onto the aniline (B41778) ring.

Nitration and Reduction Approaches for Aniline Derivatives

A primary and widely utilized method for synthesizing aniline derivatives involves the nitration of an aromatic precursor followed by the reduction of the nitro group. researchgate.netyoutube.com Aromatic compounds can be nitrated to introduce a nitro group, which is subsequently reduced to an amine. smolecule.com The nitration of aromatic rings typically requires a mixture of nitric acid (HNO₃) and a strong acid, often sulfuric acid (H₂SO₄), to generate the reactive nitronium ion (NO₂⁺) electrophile. youtube.com

Following nitration, the nitro group is reduced to an amino group (–NH₂) to form the aniline derivative. youtube.com Common methods for this reduction include catalytic hydrogenation with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst or using metals like iron (Fe) in an acidic medium such as acetic acid. youtube.comvpscience.org The Béchamp reduction, which uses iron under mildly acidic conditions, is known for its high selectivity for nitroaryls. nih.gov A variety of other reducing agents and conditions can also be employed, including tin (Sn) or zinc (Zn) with hydrochloric acid (HCl), as well as metal hydrides. vpscience.org

| Reaction Step | Reagents | Purpose |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group onto the aromatic ring. youtube.com |

| Reduction | H₂/Pd-C or Fe/Acid | Conversion of the nitro group to an amino group. youtube.comvpscience.org |

Etherification Strategies for Methoxyethoxy Group Introduction

The introduction of the 2-methoxyethoxy group onto an aromatic ring is a crucial step in the synthesis of this compound. This is typically achieved through etherification reactions. smolecule.com

The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves the reaction of an alkoxide ion with a primary alkyl halide through an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing alkoxy-substituted anilines, a common starting material is an aminophenol. chemcess.com The hydroxyl group of the aminophenol can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a suitable 2-methoxyethyl electrophile, such as 2-bromoethyl methyl ether. google.com To prevent undesired N-alkylation, the amino group of the aminophenol is often protected before etherification. researchgate.net

Another significant method is the Ullmann condensation, a copper-catalyzed reaction that can form aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling electron-deficient aryl halides with alkoxides. wikipedia.org Modern variations of the Ullmann ether synthesis often utilize soluble copper catalysts supported by ligands, which can lead to improved reaction conditions compared to the traditionally high temperatures required. wikipedia.org

| Etherification Method | Reactants | Key Features |

| Williamson Ether Synthesis | Alkoxide (from phenol) + Alkyl Halide | Sₙ2 mechanism, widely used for preparing symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com |

| Ullmann Condensation | Aryl Halide + Alcohol/Alkoxide | Copper-catalyzed, suitable for forming aryl ethers. wikipedia.orgorganic-chemistry.org |

Alkylation Reactions in the Synthesis of Related Compounds

Alkylation reactions are fundamental in synthesizing various aniline derivatives. Selective alkylation of either the amino or hydroxyl group of aminophenols is a key strategy. umich.edu Direct alkylation of aminophenols can lead to a mixture of O- and N-alkylated products. researchgate.net Therefore, selective methods are often employed.

For O-alkylation, the amino group of an aminophenol can be protected, for instance, by condensation with benzaldehyde. The resulting Schiff base then undergoes alkylation on the hydroxyl group, followed by hydrolysis of the imine to regenerate the free amino group. researchgate.net

Conversely, N-alkylation can be achieved by reacting an aniline derivative with an alkyl halide under basic conditions. smolecule.com For example, aniline can be alkylated with 2-methoxyethyl chloride to introduce the methoxyethyl group onto the nitrogen atom. smolecule.com Reductive amination, involving the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. umich.edu

Targeted Synthesis of this compound

The specific synthesis of this compound can be approached by combining the general strategies mentioned above. A plausible and efficient route starts from 2-aminophenol (B121084).

Specific Reagents and Reaction Conditions

A common synthetic route involves the O-alkylation of 2-aminophenol with a 2-methoxyethylating agent. To achieve selectivity for the hydroxyl group, the more nucleophilic amino group is often protected first.

A typical procedure would be:

Protection of the Amino Group: 2-aminophenol is reacted with an appropriate protecting group.

O-Alkylation: The protected 2-aminophenol is then treated with a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane) in the presence of a base. A common base used is potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). google.comresearchgate.net The reaction is often heated to reflux to ensure completion. researchgate.net

Deprotection: The protecting group is removed under appropriate conditions to yield the final product, this compound. For example, an imine protecting group can be hydrolyzed with an aqueous acid. researchgate.net

An alternative approach starts with a pre-functionalized benzene (B151609) ring, such as 1-chloro-2-nitrobenzene. The synthesis could proceed via an Ullmann-type etherification with 2-methoxyethanol, followed by reduction of the nitro group.

| Starting Material | Key Reagents | Intermediate | Final Product |

| 2-Aminophenol | 1. Protecting agent 2. 1-bromo-2-methoxyethane, K₂CO₃ 3. Deprotecting agent | Protected this compound | This compound |

| 1-Chloro-2-nitrobenzene | 1. 2-Methoxyethanol, Cu catalyst 2. Reducing agent (e.g., Fe/HCl) | 1-(2-Methoxyethoxy)-2-nitrobenzene | This compound |

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound.

For the Williamson ether synthesis route starting from 2-aminophenol, the choice of base, solvent, and temperature plays a significant role. Stronger bases can increase the rate of deprotonation but may also promote side reactions. The use of a polar aprotic solvent like DMF can facilitate the Sₙ2 reaction. Temperature control is also important; while higher temperatures can speed up the reaction, they can also lead to the formation of byproducts. researchgate.net

In the reduction of a nitro-intermediate, the choice of reducing agent and conditions can affect the selectivity and yield. Catalytic hydrogenation is often a clean and high-yielding method, but the catalyst can sometimes be sensitive to other functional groups. The Béchamp reduction offers high selectivity for the nitro group and can be a cost-effective alternative. nih.gov For instance, one study reported an increase in yield from 49% using titanium(III) chloride to 90% using the Béchamp reduction for a similar aryl nitro compound. nih.gov

The mono-N-methylation of anilines has been studied with various reagents, and selectivity can be influenced by the catalyst and solvent polarity. For example, using a Na-exchanged Y faujasite catalyst, the reaction of anilines with 2-(2-methoxyethoxy)methylethyl carbonate can yield mono-N-methylated products with up to 95% selectivity. unive.it The reaction rate was observed to be highly dependent on the solvent's polarity. unive.it Such studies highlight the importance of fine-tuning reaction conditions to achieve the desired outcome.

Synthesis of Key Derivatives and Precursors

The synthesis of derivatives of this compound is crucial for expanding its applications in various fields of chemical research, including the development of novel polymers and molecular probes. Methodologies often involve multi-step reactions starting from commercially available precursors, focusing on the introduction of specific functional groups onto the aniline ring.

The introduction of halogen atoms, such as bromine and chlorine, onto the this compound scaffold is a key transformation for creating versatile intermediates. These halogenated derivatives serve as building blocks for further functionalization, for instance, in cross-coupling reactions.

The synthesis of these compounds can be approached through two primary routes: direct halogenation of the parent aniline or a multi-step pathway involving the reduction of a halogenated nitroaromatic precursor. The latter approach is often preferred to control regioselectivity and avoid potential side reactions associated with the direct halogenation of an activated aniline ring.

For example, the synthesis of a chloro-substituted analogue can be modeled on the preparation of 5-chloro-2-methoxyaniline. chemicalbook.com This process involves the reduction of a nitro group after the aromatic ring has been appropriately substituted. A similar pathway for 5-Chloro-2-(2-methoxyethoxy)aniline would begin with 4-chloro-2-nitrophenol (B165678). The phenolic hydroxyl group is first etherified with 2-bromo- or 2-chloroethoxy)methane, followed by the reduction of the nitro group to the corresponding amine using standard reducing agents like hydrazine (B178648) hydrate (B1144303) with an iron catalyst or catalytic hydrogenation. chemicalbook.com

A general scheme for this synthetic approach is presented below:

Etherification: Reaction of a halogenated nitrophenol (e.g., 4-chloro-2-nitrophenol or 4-bromo-2-nitrophenol) with a 2-methoxyethyl halide.

Reduction: Conversion of the nitro group of the resulting ether to an amine group to yield the final product.

The synthesis of 3-bromo-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-N-methylaniline has been documented involving the reaction of 3-bromo-N-methylaniline with 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane using sodium hydride in DMF at elevated temperatures. nih.gov Another patent describes a multi-step synthesis starting from 4-bromo-2-bromomethylphenol to prepare a bromo-substituted benzoyl pyridine (B92270) derivative, highlighting complex synthetic pathways where such moieties are integral. google.com

Table 1: General Synthetic Approaches for Halogenated Derivatives

| Target Compound | Precursor Example | Key Reaction Steps | Reagents/Conditions Example |

|---|

| 5-Chloro-2-(2-methoxyethoxy)aniline | 4-Chloro-2-nitrophenol | 1. Williamson Ether Synthesis 2. Nitro Group Reduction | 1. 2-methoxyethyl bromide, Base (e.g., K₂CO₃) 2. Hydrazine hydrate, FeCl₃, Activated Carbon, Reflux chemicalbook.com | | 5-Bromo-2-(2-methoxyethoxy)aniline | 4-Bromo-2-nitrophenol | 1. Williamson Ether Synthesis 2. Nitro Group Reduction | 1. 2-methoxyethyl halide, Base 2. Catalytic Hydrogenation (e.g., H₂, Pd/C) or Chemical Reduction |

Synthesis of Methyl-Substituted this compound Derivatives (e.g., 2-(2-Methoxyethoxy)-5-methylaniline)

The synthesis of methyl-substituted derivatives follows similar principles, typically starting from a methyl-substituted phenol (B47542) or aniline precursor. For the preparation of 2-(2-Methoxyethoxy)-5-methylaniline, a logical starting material is 5-methyl-2-aminophenol or 4-methyl-2-nitrophenol (B89549).

Following the nitrophenol route, the synthesis would proceed via:

Etherification: The phenolic group of 4-methyl-2-nitrophenol is reacted with a suitable 2-methoxyethylating agent (e.g., 2-methoxyethyl tosylate or halide) in the presence of a base.

Reduction: The nitro group of the resulting 1-(2-methoxyethoxy)-4-methyl-2-nitrobenzene is then reduced to the amine, yielding 2-(2-methoxyethoxy)-5-methylaniline.

An alternative strategy, particularly for industrial-scale production, is catalytic reductive alkylation. While detailed for the 2-(2-Methoxyethoxy)-6-methylaniline isomer, the principles are applicable. This method involves reacting an appropriate aniline with a ketone under a hydrogen atmosphere with a catalyst.

Table 2: Synthetic Methods for 2-(2-Methoxyethoxy)-5-methylaniline

| Method | Precursor | Key Reaction Steps | Reagents/Conditions Example |

|---|

| From Nitrophenol | 4-Methyl-2-nitrophenol | 1. Etherification 2. Nitro Group Reduction | 1. 2-methoxyethyl bromide, K₂CO₃, Acetone 2. H₂, Pd/C, Methanol (B129727) | | From Aminophenol | 5-Methyl-2-aminophenol | 1. N-protection (e.g., Acetylation) 2. O-alkylation 3. Deprotection | 1. Acetic anhydride (B1165640) 2. 2-methoxyethyl halide, Base 3. Acidic or basic hydrolysis |

Preparation of Bis-substituted Aniline Derivatives Incorporating Methoxyethoxy Moieties (e.g., 2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline)

The synthesis of aniline derivatives with multiple methoxyethoxy substituents has been driven by the quest for soluble conducting polymers. nii.ac.jpnih.gov The introduction of flexible oligo(ethylene glycol) chains at the 2- and 5-positions of the aniline ring dramatically enhances the solubility of the corresponding polyanilines in both water and common organic solvents. nii.ac.jpresearchgate.net

The monomer, 2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline, and its analogue 2,5-bis(2-methoxyethoxy)aniline, are synthesized as precursors for these advanced materials. nih.gov The synthesis typically starts from 1,4-dimethoxybenzene (B90301) or hydroquinone, which is then nitrated and subsequently functionalized with the appropriate glycol ether chains before the final reduction to the diamine. The resulting polymers, such as poly(2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline), exhibit significant solubility (up to 400 g/L in water for the emeraldine (B8112657) salt form) and considerable electrical conductivity. nii.ac.jpnih.gov The synthesis of these monomers is a critical step that enables the production of processable conducting polymers with desirable properties for various applications. nii.ac.jp

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its derivatives are critical steps to ensure high purity for subsequent reactions or characterization. The choice of technique depends on the physical state of the compound (which can be a solid or liquid), its stability, and the nature of the impurities. sigmaaldrich.com

Commonly employed purification methods include:

Distillation: For liquid anilines, distillation is a primary method of purification. Given that aniline itself has a high boiling point, vacuum distillation is often employed to lower the boiling temperature and prevent thermal decomposition. byjus.com This technique is effective for separating the target compound from non-volatile impurities or solvents with significantly different boiling points. For instance, 5-chloro-2-methyl aniline is purified by collecting fractions at 127-137 °C under a vacuum of 0.1 MPa. google.com

Column Chromatography: This is a highly versatile technique for both solid and liquid compounds. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, such as a hexane (B92381)/ethyl acetate (B1210297) mixture, is used as the mobile phase to separate the desired compound from byproducts and unreacted starting materials. This method is particularly useful for separating compounds with similar polarities.

Recrystallization: If the target compound is a solid, recrystallization is an effective method for achieving high purity. The crude product is dissolved in a suitable hot solvent in which it is highly soluble, and then the solution is cooled to allow the pure compound to crystallize while impurities remain dissolved in the cold solvent. ijddr.in Solvents like toluene (B28343) have been used for the recrystallization of related aniline derivatives. google.com

Extraction: Liquid-liquid extraction is often used during the work-up phase of a synthesis to separate the product from inorganic salts and other water-soluble impurities.

Given that anilines can be sensitive to air and light, purification and subsequent storage are often performed under an inert atmosphere (e.g., nitrogen or argon) in a dark place to prevent oxidative degradation and color change. sigmaaldrich.com

Table 3: Summary of Purification Techniques

| Technique | Physical State | Principle | Application Notes |

|---|---|---|---|

| Vacuum Distillation | Liquid | Separation based on differences in boiling points at reduced pressure. | Prevents thermal decomposition of high-boiling point anilines. byjus.comgoogle.com |

| Column Chromatography | Solid or Liquid | Separation based on differential adsorption on a stationary phase. | Effective for complex mixtures; silica gel with hexane/ethyl acetate is common. |

| Recrystallization | Solid | Purification based on differences in solubility in a specific solvent at different temperatures. | Requires finding a suitable solvent system for high recovery and purity. ijddr.ingoogle.com |

Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxyethoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety of 2-(2-methoxyethoxy)aniline is highly susceptible to electrophilic aromatic substitution due to the presence of two electron-donating groups (EDGs) attached to the benzene (B151609) ring: the amino (-NH₂) group and the methoxyethoxy (-OCH₂CH₂OCH₃) group. wikipedia.orgvanderbilt.edu Both groups are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene by donating electron density into the π-system, making the ring more nucleophilic. wikipedia.orgvanderbilt.edu This activation stabilizes the carbocation intermediate (the arenium ion) formed during the reaction mechanism. vanderbilt.edu

In electrophilic aromatic substitution, the regiochemical outcome—that is, the position at which the new substituent attaches—is governed by the directing effects of the groups already present on the ring. Both the amino group and the alkoxy group (in the methoxyethoxy substituent) are powerful ortho-, para- directors. wikipedia.orglibretexts.org

The amino group at position C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The methoxyethoxy group at position C2 directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions.

Given that C1 and C2 are already substituted, the directing effects of the two groups combine. Both groups strongly activate the C4 and C6 positions. Therefore, electrophilic attack is expected to occur predominantly at the positions ortho and para to the amino group (C6 and C4, respectively). The specific ratio of ortho to para substitution will depend on factors such as the nature and steric bulk of the incoming electrophile and the reaction conditions. For many anilines, substitution at the less sterically hindered para position is often favored. wikipedia.org Studies on related substituted anilines confirm that electrophilic substitution, such as iodination, is directed to the positions activated by both the amine and the ether-containing substituent.

Reactions Involving the Ether Linkages

The two ether linkages in the methoxyethoxy group are generally chemically robust and unreactive compared to the aniline portion of the molecule. Cleavage of such ethers typically requires harsh reaction conditions, for instance, treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

An interesting reaction involving the ether functionality as a reactant has been observed during the diazotization of anilines in ether solvents. When an aniline is treated with a diazotizing agent (e.g., isoamyl nitrite) in a solvent like 1,2-dimethoxyethane (B42094) (DME), the initially formed diazonium salt can undergo solvolysis. researchgate.net In this process, the ether solvent acts as a nucleophile, attacking the diazonium salt to form a new aryl ether, displacing the dinitrogen gas. researchgate.net A similar reaction could be envisioned for this compound under specific diazotization conditions where intermolecular or intramolecular attack by an ether oxygen could occur. The ether oxygens also contribute to the molecule's polarity and its ability to act as a ligand, coordinating with metal ions. ontosight.ai

Coupling Reactions for Complex Molecule Construction (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. wikipedia.orgnumberanalytics.com This powerful method allows for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines, a transformation that is often challenging using traditional methods. wikipedia.orgorganic-chemistry.org The reaction's broad substrate scope and functional group tolerance have made it indispensable in the preparation of pharmaceuticals and materials. wikipedia.orgnumberanalytics.com

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. numberanalytics.com This is often considered the rate-determining step. The subsequent steps include the addition of the amine to the resulting arylpalladium(II) complex, followed by deprotonation and, finally, reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. wikipedia.org

While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in the provided search results, the general principles of the reaction suggest its applicability. The amine functionality of this compound can act as the nucleophilic partner in the coupling with various aryl halides. The presence of the methoxyethoxy group may influence the reaction's efficiency and the properties of the resulting products. For instance, the polar alkoxy group in the related compound 2-fluoro-6-(2-methoxyethoxy)aniline (B3097412) enhances water solubility.

It is important to note that the development of the Buchwald-Hartwig amination has seen the evolution of several generations of catalyst systems. Early systems often utilized monodentate phosphine (B1218219) ligands, while later advancements introduced bidentate phosphine ligands like BINAP and DPPF, which expanded the reaction's scope to include primary amines and improved reaction rates and yields. wikipedia.org More recently, sterically hindered ligands have been developed to further enhance catalytic activity. wikipedia.org

Lithiation Studies of Aniline Derivatives and their Regiochemical Control

Lithiation, a process involving the substitution of a hydrogen atom with a lithium atom, is a fundamental strategy in organic synthesis for the functionalization of aromatic compounds. The regioselectivity of this reaction, which dictates the position of lithiation on the aromatic ring, is a critical aspect that is often controlled by directing groups.

In the context of aniline derivatives, the amino group and its derivatives can act as directing groups for ortho-lithiation. However, the presence of other functional groups can lead to competition and influence the final regiochemical outcome. For instance, studies on N'-(2-methoxybenzyl)-N,N-dimethylurea have shown that lithiation can occur at the 6-position, ortho to the methoxy (B1213986) group, or result in a mixture of 2- and 6-lithiated species. researchgate.net

A one-pot method for the ortho-functionalization of aniline derivatives has been developed, which proceeds through the selective ortho-metalation of a transient, highly hindered N,N-dialkyl-N'-aryl urea (B33335). organic-chemistry.org This transient urea acts as a synthetic equivalent of a 2-lithiophenylisocyanate, a highly reactive and otherwise inaccessible intermediate. organic-chemistry.org This methodology allows for the introduction of a variety of electrophiles at the ortho position of the aniline ring. organic-chemistry.org

While specific lithiation studies on this compound were not found in the provided search results, the principles of directed ortho-metalation suggest that the methoxyethoxy group, in conjunction with the aniline nitrogen, would likely direct lithiation to the positions ortho to these groups. The steric and electronic properties of the methoxyethoxy substituent would play a crucial role in determining the regioselectivity of the lithiation reaction.

Diazotisation and Solvolysis Reactions of Aromatic Amines in Glycol Ethers

The diazotization of primary aromatic amines is a classic and versatile transformation in organic chemistry, leading to the formation of diazonium salts (ArN₂⁺X⁻). byjus.comwikipedia.org These salts are highly valuable synthetic intermediates that can undergo a wide range of subsequent reactions. The process typically involves treating the aromatic amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a mineral acid, at low temperatures (0–5 °C) due to the instability of many diazonium salts. byjus.comwikipedia.org

Research has been conducted on the diazotization of aromatic amines and the subsequent solvolysis of the resulting diazonium salts in ethylene (B1197577) glycol ethers. researchgate.netresearchgate.net In these studies, aniline and unhindered alkyl-substituted anilines were found to undergo solvolysis in dioxane and dimethoxyethane (DME) saturated with dry hydrogen chloride upon diazotization with isoamyl nitrite. researchgate.netresearchgate.net This process yielded 2-(2-chloroethoxy)ethyl aryl ethers and 2-methoxyethyl aryl ethers in moderate yields (36-47%). researchgate.netresearchgate.net

Specifically, the diazotization of aniline in 1,2-dimethoxyethane (glyme), a glycol ether, resulted in the formation of 2-methoxyethoxybenzene with a 41% yield after 18 hours. researchgate.net In contrast, when the reaction was carried out in ethylene glycol monomethyl ether, the yield of the same product was significantly lower (4%) and required a longer reaction time (35 hours). researchgate.net This suggests that the nature of the glycol ether solvent plays a critical role in the efficiency of the solvolysis reaction. The diazotization of aniline in other glycol ethers like ethylene glycol and diethylene glycol monomethyl ether also resulted in low yields of the corresponding alcoholysis products. researchgate.netresearchgate.net

These findings are pertinent to the reactivity of this compound. The presence of the glycol ether moiety within the structure of this compound itself could potentially influence its diazotization and subsequent reactions. While the provided studies focus on external glycol ether solvents, the intramolecular proximity of the ether oxygen atoms in this compound could lead to unique reactivity patterns upon formation of the diazonium salt.

| Reaction Condition | Product | Yield (%) | Reaction Time (h) |

| Aniline in MeOCH₂CH₂OMe | 2-Methoxyethoxybenzene | 41 | 18 |

| Aniline in MeOCH₂CH₂OH | 2-Methoxyethoxybenzene | 4 | 35 |

| Aniline in MeOCH₂CH₂OCH₂CH₂OH | 2-(2-Methoxyethoxy)ethoxybenzene | 7 | 30 |

| Aniline in HOCH₂CH₂OH | 2-Phenoxyethanol | 9 | 18 |

| Table 1: Solvolysis of Aromatic Diazonium Salts in Ethylene Glycol Ethers. researchgate.net |

Applications of 2 2 Methoxyethoxy Aniline and Its Derivatives in Advanced Materials and Functional Molecules

Role as a Building Block in Organic Synthesis

2-(2-Methoxyethoxy)aniline is a valuable intermediate in organic synthesis, providing a scaffold for the construction of complex molecular architectures. cymitquimica.comsmolecule.com Its reactive amino group and the presence of the ether linkage allow for a variety of chemical transformations.

Synthesis of Quinazolines and Related Heterocycles

One of the significant applications of this compound and its derivatives is in the synthesis of quinazolines and other related heterocyclic compounds. smolecule.comgoogle.com Quinazolines are a class of fused heterocycles that form the core structure of numerous biologically active compounds.

Derivatives of this compound are key precursors in the synthesis of potent pharmaceutical agents. For instance, 6,7-bis(2-methoxyethoxy)quinazolin-4-one, derived from related starting materials, is a central intermediate in the preparation of certain therapeutic drugs. google.comgoogle.com The synthesis of these quinazoline-based drugs often involves a multi-step process where the aniline (B41778) derivative is cyclized to form the quinazoline (B50416) ring system. google.com This is followed by further functionalization, such as chlorination and subsequent substitution with other aniline derivatives, to yield the final active pharmaceutical ingredient. google.comgoogle.com

The methoxyethoxy group in these precursors can influence the solubility and pharmacokinetic properties of the resulting drug molecules. The synthesis of complex quinazolines, such as those used as epidermal growth factor receptor (EGFR) inhibitors, highlights the importance of aniline derivatives in medicinal chemistry. google.comchim.it

| Intermediate | Starting Material Component | Application |

|---|---|---|

| 6,7-bis(2-methoxyethoxy)quinazolin-4-one | Aniline derivatives with methoxyethoxy groups | Synthesis of EGFR inhibitors google.comchim.it |

| 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 6,7-bis(2-methoxyethoxy)quinazolin-4-one | Coupling with aniline derivatives google.comscielo.org.mx |

Intermediate in Pharmaceutical Compound Synthesis

Beyond quinazolines, this compound and its structural isomers serve as intermediates in the synthesis of a broader range of pharmaceutical compounds. smolecule.comgoogle.com The aniline functional group allows for a variety of chemical reactions, including acylation, alkylation, and diazotization, which are fundamental steps in building complex drug molecules. The presence of the methoxyethoxy side chain can enhance the solubility of intermediates and final products in organic solvents, facilitating reaction conditions and purification processes.

For example, derivatives like 4-chloro-2-(2-methoxyethoxy)aniline (B1399556) are utilized in the development of pharmaceuticals through nucleophilic substitution and coupling reactions. The electronic properties conferred by the methoxyethoxy and chloro groups make it a versatile building block.

Precursor for Dyes and Pigments

Aniline and its derivatives have a long history in the synthesis of dyes and pigments. smolecule.com The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce azo dyes. researchgate.net The methoxyethoxy group can influence the final color and properties of the dye, such as its fastness and solubility. While specific examples for this compound are not extensively documented in this context, the general reactivity of anilines makes it a potential precursor for creating novel colorants. smolecule.com For instance, p-phenylenediamine (B122844) derivatives, which are structurally related to aniline, are important precursors for hair dyes. google.com

Polymer Chemistry and Materials Science Applications

The unique properties of this compound also make it a valuable monomer in polymer chemistry, particularly in the synthesis of functional polymers with tailored characteristics. nih.gov

Synthesis of Polyaniline (PANI) Derivatives

Polyaniline (PANI) is a well-known conducting polymer with a range of potential applications in electronics, sensors, and anti-corrosion coatings. nii.ac.jprsc.org However, pristine PANI is often insoluble and difficult to process, which limits its practical use. nii.ac.jpcore.ac.uk To overcome these limitations, researchers have focused on synthesizing PANI derivatives with improved properties.

This compound can be polymerized, typically through chemical or electrochemical oxidation, to form a substituted PANI derivative. rsc.org The introduction of the methoxyethoxy side chain onto the polymer backbone significantly alters its properties.

A key advantage of using this compound and its derivatives in PANI synthesis is the remarkable improvement in the solubility and processability of the resulting polymers. nii.ac.jpcore.ac.uk The flexible and polar methoxyethoxy side chains disrupt the intermolecular packing of the polymer chains, reducing the strong interactions that lead to insolubility in unsubstituted PANI. core.ac.uk

Research has shown that polyanilines synthesized from anilines with two methoxyethoxy or related hydrophilic groups, such as poly(2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline), exhibit exceptional solubility in both common organic solvents and water. nih.govnii.ac.jp For example, the HCl-doped emeraldine (B8112657) salt of poly(2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline) has demonstrated a water solubility as high as 400 g/L. core.ac.uk This high solubility allows for easier processing and casting of polymer films from solution, which is crucial for the fabrication of electronic devices. core.ac.uk

| Polymer | Solubility | Reference |

|---|---|---|

| Unsubstituted Polyaniline (PANI) | Generally insoluble in common solvents | nii.ac.jpcore.ac.uk |

| HCl-doped poly(2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline) (P3-ES) | 400 g/L in water; soluble in various organic solvents | core.ac.uk |

This enhanced solubility facilitates the creation of more uniform and defect-free polymer films, which is essential for optimizing the performance of materials in applications such as organic electronics and sensors. core.ac.uk The ability to process these polymers from a variety of solvents opens up new possibilities for their integration into multilayered functional devices. core.ac.uk

Influence on Polydispersity and Regioregularity

In the realm of conducting polymers, particularly polyaniline (PANI) and its derivatives, achieving control over structural characteristics like polydispersity index (PDI) and regioregularity is crucial for optimizing their bulk properties and processability. nii.ac.jp The introduction of substituents onto the aniline monomer unit is a key strategy to influence these parameters.

The presence of a 2-(2-methoxyethoxy) group, particularly when substituted at the 2,5-positions of the aniline ring, has been shown to be advantageous for the regioregularity of the resulting polyanilines. core.ac.uk This substitution pattern helps to direct the polymerization to occur in a more controlled, head-to-tail fashion, leading to a more structurally uniform polymer. core.ac.uk While typical step-growth polymerizations of aniline can result in a high PDI of around 2.0, strategies to control the polymerization environment, such as using supramolecular assemblies, have been developed to synthesize polyanilines with a lower PDI, for instance, as low as 1.3. core.ac.uk

The molecular weight and PDI of polymers are critical parameters that influence their physical and mechanical properties. For instance, in catalyst transfer polymerization of thiophene (B33073) derivatives, careful control of reaction conditions has been shown to yield polymers with low polydispersities. researchgate.net Similarly, for poly[N,N-(phenylamino)disulfides] synthesized via step-growth polymerization, polymers with moderate molecular weights and a PDI of 1.39 have been achieved. nih.gov The ability to control these factors is essential for the reproducible synthesis of materials with desired performance characteristics.

Development of Thermally Sensitive and pH-Responsive Polymers

The incorporation of the 2-(2-methoxyethoxy)ethyl moiety, often in the form of 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA), is a well-established strategy for creating polymers that exhibit sensitivity to both temperature and pH. researchgate.netresearchgate.net These "smart" polymers can undergo reversible changes in their properties, such as solubility, in response to external stimuli. mdpi.com

Tunable Lower Critical Solution Temperature (LCST)

A key advantage of using MEO₂MA and its derivatives is the ability to fine-tune the LCST of the resulting polymers. ubc.camit.edu The LCST is highly dependent on the molecular architecture and composition of the polymer. For instance, the LCST can be adjusted by copolymerizing MEO₂MA with other monomers. researchgate.net Increasing the proportion of a more hydrophobic comonomer will generally lower the LCST, while incorporating more hydrophilic units will raise it. researchgate.net

Research has demonstrated that the LCST of copolymers based on MEO₂MA can be systematically varied. For example, in copolymers of MEO₂MA and oligo(ethylene glycol) methacrylate, a sharp thermal transition with minimal hysteresis has been observed. mdpi.com This precise control over the LCST is critical for applications that require a sharp response at a specific physiological or environmental temperature. researchgate.net The ability to tune the LCST of polymers derived from this compound and its analogs opens up possibilities for their use in a variety of biomedical and technological applications. nih.gov

| Polymer System | Stimuli | Response | Reference |

| Poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO₂MA) | Temperature | Exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. | researchgate.netmdpi.com |

| Copolymers of MEO₂MA and acrylic acid | Temperature, pH | LCST is dependent on the pH of the solution. | researchgate.net |

| Cationic graft copolymers with PMEO₂MA side chains | Temperature | Reversible aggregation upon heating above the LCST. | nih.gov |

| Copolymers of MEO₂MA and oligo(ethylene glycol) methacrylate | Temperature | Sharp thermal transition with minimal hysteresis. | mdpi.com |

Formation of Functionalized Polymer Architectures (e.g., Graft Copolymers)

The this compound moiety can be incorporated into complex polymer architectures, such as graft copolymers, to impart specific functionalities. researchgate.net Graft copolymers consist of a main polymer backbone with one or more side chains that differ in composition or structure. frontiersin.org These architectures can be synthesized using various techniques, including "grafting to," "grafting from," and "grafting through" methods. frontiersin.orgmdpi.com

For example, thermoresponsive graft copolymers have been synthesized where poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMeO₂MA) chains are grafted onto a cationic backbone. researchgate.netnih.gov These copolymers can exist as unimolecular micelles at temperatures below the LCST of the PMeO₂MA side chains and undergo reversible aggregation upon heating. researchgate.netnih.gov This strategy allows for the creation of functional materials where the responsive behavior of the grafts can be combined with the properties of the main chain. The synthesis of such complex structures often employs controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to achieve well-defined polymer chains. researchgate.netnih.gov

Integration into Dynamic Covalent Materials and Soft Materials

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of materials that can adapt and respond to their environment. rsc.orgnih.gov Aniline and its derivatives are valuable components in DCC, particularly in the formation of dynamic imine bonds through condensation with aldehydes or ketones. nih.govmdpi.com

The this compound unit can be integrated into dynamic covalent systems, where the aniline nitrogen participates in reversible bond formation. nih.gov This allows for the construction of soft materials like gels and other dynamic assemblies whose formation and properties can be controlled by external signals. nih.gov The flexible and hydrophilic methoxyethoxy side chain can influence the solubility and self-assembly behavior of these dynamic materials in various media. The principles of DCC are being applied to create a wide range of functional materials, including dynamic polymers and luminescent materials. rsc.org

Coordination Chemistry and Ligand Design

The nitrogen atom and the ether oxygens of the methoxyethoxy group in this compound and its derivatives make them excellent candidates for the design of polydentate ligands in coordination chemistry. msu.edu These ligands can coordinate with a variety of metal ions to form stable complexes with diverse geometries and properties. researchgate.netbohrium.comnih.gov The field of coordination chemistry has seen significant growth due to the wide-ranging applications of metal complexes in catalysis, materials science, and medicine. bohrium.commdpi.com

Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are particularly common in coordination chemistry due to their synthetic accessibility and versatile coordination behavior. mdpi.commdpi.com Derivatives of this compound can be readily converted into Schiff base ligands, which can then be used to synthesize a wide array of metal complexes. researchgate.net

Synthesis of Metal Complexes with Methoxyethoxy-containing Ligands

Ligands derived from this compound have been successfully used to synthesize a variety of metal complexes. nih.govjmchemsci.com The methoxyethoxy side chain can play a crucial role in the properties of the resulting complexes, influencing their solubility, stability, and reactivity. For example, the flexible nature of the methoxyethoxy chain can reduce steric hindrance around the metal center, facilitating coordination.

A notable example is the use of tris[2-(2-methoxyethoxy)ethyl]amine, an acyclic analog of cryptands, which has been shown to coordinate with a range of f-block metal ions. nih.gov The flexibility of this ligand allows it to accommodate different metal ion sizes and oxidation states, leading to the formation of both molecular complexes and larger cage-like structures. nih.gov The synthesis of these complexes often involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.commdpi.comjmchemsci.com The resulting metal complexes are typically characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties. researchgate.netmdpi.com

| Ligand Type | Metal Ions | Key Features of Complexes | Representative References |

| Schiff bases from aniline derivatives | Co(II), Ni(II), Cu(II), Zn(II) | Formation of mononuclear complexes with defined stoichiometry. | researchgate.netmdpi.com |

| Tris[2-(2-methoxyethoxy)ethyl]amine | Eu(II), Yb(II), Sm(II), U(III), La(III), Ce(III) | Formation of molecular complexes and hexanuclear clusters. | nih.gov |

| Azo ligands from aniline derivatives | Cu(II), Ag(I), Cd(II), Zn(II) | Coordination through azo and amine nitrogen atoms. | jmchemsci.com |

| Hydrazone derivatives | V(IV), Co(II) | Formation of complexes with bidentate or tridentate coordination. | nih.gov |

Influence of Ligand Structure on Complex Properties (e.g., Emission Properties, Cytotoxicity)

The functional properties of metal complexes derived from this compound and its analogues are profoundly influenced by the specific structural characteristics of the ligand. Modifications to either the aniline ring or the methoxyethoxy side chain can systematically tune the electronic, photophysical, and biological properties of the resulting coordination compounds. These structure-property relationships are critical in designing advanced materials with tailored emission characteristics and functional molecules with specific cytotoxic activities.

Influence on Emission Properties

The emission properties of metal complexes, such as their luminescence wavelength, quantum yield, and excited-state lifetimes, are highly sensitive to the ligand's structure. The aniline moiety and the flexible ether side chain of this compound derivatives both play significant roles in dictating the photophysical behavior of their corresponding metal complexes.

The electronic nature of substituents on the ligand framework is a primary factor. The introduction of electron-withdrawing groups, for example, can stabilize the highest occupied molecular orbital (HOMO), leading to a blue-shifted (hypsochromic) emission. conicet.gov.ar Conversely, the strategic placement of electron-donating groups can alter intramolecular charge transfer (ICT) characteristics, which is a key process in many fluorescent molecules. nih.gov

The polyether chain also exerts significant influence. Ligands incorporating polyethyleneglycol arms can enhance solubility and modulate aggregation behavior in solution, which in turn affects emission properties. ub.edu The solvent environment itself is a critical factor, as changes in solvent polarity can lead to shifts in emission spectra, underscoring the interplay between the ligand structure and its microenvironment. conicet.gov.ar For instance, studies on certain platinum(II) and palladium(II) complexes have shown significant differences in photoluminescence quantum yields and excited-state lifetimes when measured in different solvents like dichloromethane (B109758) and toluene (B28343), highlighting the impact of metal-ligand and solvent interactions. conicet.gov.ar

In some gold(I) complexes featuring a pyridyl ligand with a polyethyleneglycol pendant arm and an aniline chromophore, ligand-centered fluorescence has been observed. ub.edu Furthermore, in soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, the addition of methoxy (B1213986) groups to the phenyl rings and long ether chains enhanced solubility and led to dramatic changes in fluorescence upon metal coordination. The zinc complex of a ligand featuring trimethoxyphenyl groups exhibited a fluorescence emission maximum red-shift of approximately 80 nm and an intensity enhancement of over 100-fold compared to the free ligand, a property attributed to charge-transfer character in the excited state. nih.gov

The following table summarizes the emission properties of various metal complexes where the ligand structure influences the photophysical outcome.

| Complex | Key Ligand Structural Feature | Emission Maxima (λem) | Photoluminescence Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|---|

| tbu-Pt-AmPy | Tridentate N^N^N chelator with tert-butyl groups | 510 nm | 79% | DCM | conicet.gov.ar |

| tbu-Pt-CNR | Tridentate N^N^N chelator with tert-butyl groups | 517 nm | 69% | DCM | conicet.gov.ar |

| CF3-Pt-AmPy | Tridentate N^N^N chelator with electron-withdrawing CF3 groups | Blue-shifted vs. tbu-Pt-AmPy | < Experimental Uncertainty | DCM | conicet.gov.ar |

| [Zn(3)]2+ | Tris-[6-(3,4,5-trimethoxy-phenyl)-pyridin-2-ylmethyl]-amine | 457 nm | >100-fold enhancement vs. ligand | Acetonitrile | nih.gov |

Influence on Cytotoxicity

The lipophilicity of the ligand, which can be tuned by modifying the length and nature of its side chains, plays a significant role in how readily the complex can cross cell membranes. nih.gov The inclusion of a methoxyethoxy unit, as found in this compound, can enhance solubility and bioavailability, which are important considerations in drug design. dergipark.org.tr Studies on other systems, such as 4-nitrobenzyl carbamate (B1207046) prodrugs, have shown that analogues with neutral methoxyethoxy-substituted side chains can be effective substrates for activating enzymes in targeted cancer therapy strategies. sci-hub.box

The coordination geometry and the nature of the chelating groups are also paramount. Structure-activity relationship (SAR) studies on various metal complexes reveal that factors such as the metal ion, the coordination mode, and the specific chelated ligands have a cooperative effect on antitumor activity. rsc.org For example, in a series of oxidovanadium(IV) complexes, the compound incorporating a 1,10-phenanthroline (B135089) ligand exhibited significantly higher antitumor activity compared to analogues with other ligands, demonstrating the profound impact of the N-heterocyclic ligand structure. rsc.org The type and oxidation state of the central metal ion itself also greatly influences the cytotoxicity of the resulting complex. nih.gov

The following table presents cytotoxicity data for several metal complexes, illustrating how variations in ligand structure affect their anticancer activity against different human cancer cell lines.

| Complex | Key Ligand Structural Feature | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| [VO(ox)(phen)(H2O)] (Compound 2) | 1,10-phenanthroline (phen) and oxalic acid (ox) | SMMC-7721 (Hepatocellular carcinoma) | 5.34 ± 0.034 | rsc.org |

| [VO(ox)(phen)(H2O)] (Compound 2) | 1,10-phenanthroline (phen) and oxalic acid (ox) | HepG2 (Hepatocellular carcinoma) | 29.07 ± 0.017 | rsc.org |

| [VO(ox)(bpy)(H2O)] (Compound 1) | 2,2′-bipyridine (bpy) and oxalic acid (ox) | SMMC-7721 / HepG2 | Lower activity than Compound 2 | rsc.org |

| La(III) Complex of Ligand 3 | 3-(4-chlorophenyl)-N'-(4-(dimethylamino)benzylidene)-3-hydroxy-2,2-dimethylpropanehydrazide | HCT-116 (Colorectal carcinoma) | 0.154 | nih.gov |

| Cu(II) Complex of Ligand 1 | 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | HCT-116 (Colorectal carcinoma) | 1.037 | nih.gov |

Spectroscopic Characterization and Analytical Methodologies for 2 2 Methoxyethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-(2-Methoxyethoxy)aniline, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

In a typical ¹H NMR spectrum of this compound, the aromatic protons appear as a multiplet in the downfield region, while the protons of the methoxyethoxy side chain resonate at higher field strengths. The methoxy (B1213986) protons, for instance, typically appear as a singlet.

The chemical shifts (δ) in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. Carbons attached to electronegative atoms like oxygen and nitrogen are deshielded and appear at lower field values (higher ppm). For aromatic amines, the carbon attached to the nitrogen (C-N) shows a characteristic chemical shift. orgchemboulder.com

Table 1: Representative NMR Data for this compound Analogs

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.50 - 7.20 | m | Aromatic protons |

| ¹H | 4.00 - 4.20 | m | -O-CH₂-CH₂-O- |

| ¹H | 3.60 - 3.80 | m | -O-CH₂-CH₂-O- |

| ¹H | 3.30 - 3.40 | s | -OCH₃ |

| ¹H | 3.50 - 4.60 | br s | -NH₂ |

| ¹³C | 140 - 150 | s | Ar-C (C-O & C-N) |

| ¹³C | 110 - 130 | d | Ar-C (C-H) |

| ¹³C | 68 - 72 | t | -O-CH₂- |

| ¹³C | 58 - 60 | q | -OCH₃ |

Note: Exact chemical shifts can vary depending on the solvent and instrument frequency. Data is generalized from related structures.

To unambiguously assign proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it correlates proton signals with the carbon atoms to which they are directly attached. magritek.comemerypharma.com

In a multiplicity-edited HSQC spectrum, signals from CH and CH₃ groups can be distinguished from CH₂ groups by their phase, which provides the same type of information as a DEPT experiment but with the added benefit of ¹H-¹³C correlation. magritek.com This technique is crucial for confirming the connectivity within the 2-methoxyethoxy side chain and its attachment to the aniline (B41778) ring. emerypharma.com Other 2D techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further elucidate the complete bonding network of the molecule. emerypharma.comrsc.org

1H NMR and 13C NMR for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretching: As a primary aromatic amine, it exhibits two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group (-NH₂). orgchemboulder.com

C-O-C Stretching: The presence of the ether linkages in the methoxyethoxy group is confirmed by strong C-O-C stretching vibrations, typically observed around 1100-1250 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) typically appears in the 1250-1335 cm⁻¹ region. orgchemboulder.com

N-H Bending: The N-H bending (scissoring) vibration of the primary amine group is found in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Aromatic C-H Stretching: These absorptions are typically seen just above 3000 cm⁻¹.

Aromatic C=C Bending: Bands related to the benzene (B151609) ring vibrations occur in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium to Strong |

| Ether (-O-) | C-O-C Stretch | 1100 - 1250 | Strong |

| Aromatic Ring | C-N Stretch | 1250 - 1335 | Strong |

| Aromatic Ring | C=C Bending | 1400 - 1600 | Medium to Weak |

Note: The specific peak positions and intensities can be influenced by the sample state (e.g., neat liquid, KBr pellet).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of this compound. In MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge (m/z) ratio. gbiosciences.com

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound (C₉H₁₃NO₂), which is 167.21 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the elemental composition. resolvemass.ca

The fragmentation pattern provides valuable structural information. Fragmentation occurs at the weakest bonds or through rearrangements, leading to stable daughter ions. gbiosciences.com For this compound, characteristic fragmentation would likely involve cleavage of the ether linkages and loss of fragments such as CH₃O• (31 amu) or C₂H₄O (44 amu). Alpha-cleavage next to the nitrogen atom of the aniline group is also a common fragmentation pathway for amines. libretexts.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the separation, identification, and quantification of this compound and its potential impurities. ijrti.org This technique couples the separation power of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

LC-MS/MS is particularly effective for impurity profiling, as it can detect and characterize impurities present at very low levels (e.g., below 0.1%). ijrti.org In an LC-MS/MS analysis, the parent compound and its impurities are first separated by the HPLC column. Each separated component then enters the mass spectrometer, where a precursor ion is selected and fragmented to produce a characteristic product ion spectrum ("fingerprint"). nih.gov This fingerprint allows for the confident identification of known impurities and aids in the structural elucidation of unknown ones, including positional isomers which may not be distinguishable by mass alone. nih.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from electronic transitions within the aniline chromophore. The benzene ring and its substituents (the amino and methoxyethoxy groups) influence the position and intensity of these absorption maxima (λ_max).

The electronic spectrum of aniline derivatives typically shows two main absorption bands. The primary band, resulting from a π → π* transition, is usually observed at shorter wavelengths, while a secondary, weaker band appears at longer wavelengths due to an n → π* transition involving the lone pair of electrons on the nitrogen atom. The presence of the methoxyethoxy group, an auxochrome, can cause a slight shift (typically a bathochromic or red shift) in the absorption maxima compared to unsubstituted aniline. This technique is also useful for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound. For some related aniline derivatives, a λ_max of around 270 nm has been noted, which can be used for pre-screening solubility.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Ibuprofen |

| Butyrophenone |

| 2-Pentanol |

| 2-Methyl-3-pentanol |

| 2-butylthioaniline |

| 2,5-bis(2-methoxyethoxy)aniline |

| 2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline |

| 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline |

| 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)aniline |

| 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline |

| 2-(Methoxymethyl)aniline |

| 2-[2-(2-Methoxyethoxy)ethoxy]-4-methylphenylamine |

| 3-nitro-5-(trifluoromethyl)aniline |

| 2-methoxyethanol |

| 2-(methylthio)aniline |

| 2,2′-ethylidene-bis (4,6-di-tert-butylphenol)] phosphoric acid |

| (3,3′,5,5′-tetra-tert-butylbiphenyl-2,2′-diol) phosphoric acid |

| ɛ-caprolactone |

| tert-butyl (R)-2-(3-(4-iodophenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds like this compound. These methods leverage the differential partitioning of a compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile or thermally sensitive compounds. For aniline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.

Detailed Research Findings: The analysis of this compound and related compounds is typically performed using a non-polar stationary phase, such as a C18 or C8 column, which separates analytes based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer is used. The separation of aniline homologs has been successfully achieved on a C18 column with a mobile phase of methanol and water. For a related compound, 2-(2-Methoxyethoxy)-6-methylaniline, analysis was conducted on a reverse-phase C18 column with an acetonitrile/water (70:30) mobile phase, yielding a retention time of approximately 8–10 minutes with UV detection. The pH of the mobile phase can be adjusted with a buffer, such as an acetate (B1210297) buffer, to control the ionization state of the aniline and improve peak shape and resolution. Detection is commonly carried out using a UV detector, often a photodiode array (PDA) detector, which can also provide spectral information to assess peak purity.

Table 1: Typical HPLC Conditions for the Analysis of Aniline Derivatives

| Parameter | Condition | Source(s) |

|---|---|---|

| Stationary Phase | Discovery® C18 (15 cm x 4.6 mm, 5 µm) | |

| Reverse-phase C18 | ||

| C4 Column | ||

| Mobile Phase | Methanol / Water (60:40 v/v) | |

| Acetonitrile / Water (70:30 v/v) | ||

| Methanol / Acetate Buffer (10 mM, pH 5) (60:40 v/v) | ||

| Flow Rate | 1.0 mL/min | |

| Detector | UV (254 nm or 270 nm) | |

| Column Temp. | 30 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For aniline derivatives, GC can be used for purity assessment and to identify and quantify impurities. The analysis often involves a capillary column and a selective detector.

Detailed Research Findings: EPA Method 8131 outlines the determination of aniline and its derivatives using a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD), which is highly selective for nitrogen-containing compounds. A common capillary column for this analysis is a 30 m x 0.25 mm fused silica (B1680970) column coated with a non-polar SE-54 stationary phase. For absolute analyte identification, GC coupled with Mass Spectrometry (GC-MS) is the recommended technique. GC-MS analysis of azo dye breakdown products, which include aniline derivatives, has been performed on an Agilent J&W DB-5ms Ultra Inert capillary column.

To improve volatility and peak shape, aniline compounds can be derivatized before GC analysis. Common derivatization techniques include acylation or silylation, which target the polar amino group. However, these methods often require anhydrous conditions. The introduction of fluorinated groups through derivatization can enhance detectability when using an electron capture detector (ECD).

Table 2: Representative GC Conditions for Aniline Derivative Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Instrument | Gas Chromatograph with NPD or MS detector | |

| Column | SE-54 fused silica capillary (30 m x 0.25 mm) | |

| Agilent J&W DB-5ms Ultra Inert capillary (30 m x 0.25 mm, 0.25 µm) | ||

| Carrier Gas | Helium | |

| Injection | Splitless | |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | |

| Derivatization | Optional: Acylation or silylation to improve volatility |

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or for preliminary purity assessment. It involves spotting the sample on a plate coated with a thin layer of an adsorbent (stationary phase) and developing the plate in a sealed chamber with a solvent system (mobile phase).

Detailed Research Findings: For aniline derivatives, the most common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation. For instance, a 10:1 hexane/ethyl acetate system has been used to monitor the synthesis of N-alkynyl anilines. The positions of the separated compounds are visualized under a UV lamp (typically at 254 nm) or by staining with a chemical reagent like potassium permanganate. The retention factor (Rf value) is influenced by the molecular structure; for aniline derivatives, ortho-substituted groups can lead to higher Rf values than para- or meta-substituted ones due to the potential for intramolecular hydrogen bonding.

Table 3: Typical TLC Systems for Analyzing Aniline Derivatives

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel coated on glass or aluminum plates | |

| Mobile Phase | Hexane / Ethyl Acetate (various ratios, e.g., 10:1, 4:1) | |

| Visualization | UV lamp (254 nm) | |

| Chemical stain (e.g., Potassium permanganate, KMnO₄) |

Gas Chromatography (GC)

X-ray Diffraction for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive analytical method for determining the detailed three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and π-stacking) within the crystal lattice.

Detailed Research Findings: As of this writing, a specific crystal structure determination for this compound is not found in publicly accessible crystallographic databases. However, the technique remains critically important for the definitive characterization of its solid-state form. If a suitable single crystal of the compound were grown, XRD analysis would reveal the precise conformation of the methoxyethoxy side chain relative to the aniline ring and detail the packing arrangement of the molecules in the crystal.

While data for the specific monomer is unavailable, XRD has been used to characterize polymers derived from related aniline compounds. For example, the XRD pattern of polyaniline (PANI) often shows a broad diffuse scattering peak, indicating a largely amorphous structure. The structural characteristics of such polymers are crucial for understanding their properties, like electrical conductivity. The application of XRD to these related materials underscores the technique's power in elucidating structure, whether crystalline or amorphous.

Two-Dimensional Correlation Spectroscopy (2DCOS) and Related Perturbation Methods

Two-Dimensional Correlation Spectroscopy (2DCOS) is a powerful analytical technique that enhances the interpretation of spectral data by revealing relationships between spectral features that may not be apparent in conventional one-dimensional spectra. The method involves subjecting a sample to an external perturbation (e.g., changes in temperature, concentration, or pH) and analyzing the resulting series of spectra with a correlation analysis. This generates 2D correlation maps—synchronous and asynchronous—that provide insights into molecular interactions and the sequence of molecular events.

Detailed Research Findings: 2DCOS can be applied to various spectroscopic methods, including infrared (IR), Raman, and fluorescence spectroscopy.

**Asynchronous

Theoretical and Computational Studies on 2 2 Methoxyethoxy Aniline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules due to its balance of accuracy and computational cost. acs.org DFT calculations are widely used to determine optimized geometries, electronic properties, and reactivity descriptors for aniline (B41778) derivatives. acs.orgresearchgate.netnih.gov